4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
N-alkylation: The final step involves the N-alkylation of the pyrazole derivative with 3-methyl-1-propyl-1H-pyrazol-5-yl)methyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, pyrazole derivatives are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, pyrazole derivatives are explored for their potential as therapeutic agents. This compound could be studied for its potential to interact with biological targets and pathways relevant to various diseases.
Industry
In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and other specialty chemicals. This compound may find applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1H-pyrazole
- 3-methyl-1-propyl-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazole
Uniqueness
The uniqueness of 4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-6-7-19-14(8-13(5)17-19)9-16-15-12(4)10-20(18-15)11(2)3/h8,10-11H,6-7,9H2,1-5H3,(H,16,18) |
InChI Key |
WXOWMKMZWQQXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
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